molecular formula C28H28FN3O2 B11345387 4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one

4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one

Cat. No.: B11345387
M. Wt: 457.5 g/mol
InChI Key: TZUJYWAFPMNJBH-UHFFFAOYSA-N
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Description

4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a benzodiazole moiety and a fluorophenyl group. These structural elements contribute to its biological activity and make it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodiazole Moiety: This step involves the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzodiazole ring.

    Attachment of the Ethylphenoxyethyl Group: The benzodiazole intermediate is then reacted with 4-ethylphenol and an appropriate alkylating agent to introduce the ethylphenoxyethyl group.

    Formation of the Pyrrolidin-2-one Core: The final step involves the cyclization of the intermediate with a fluorophenylmethyl ketone under basic conditions to form the pyrrolidin-2-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: Researchers use this compound to probe the mechanisms of biological processes and to develop new chemical tools for studying cellular functions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety may bind to the active site of an enzyme, inhibiting its activity, while the fluorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE
  • **4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE

Uniqueness

The uniqueness of 4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the ethylphenoxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development.

Properties

Molecular Formula

C28H28FN3O2

Molecular Weight

457.5 g/mol

IUPAC Name

4-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C28H28FN3O2/c1-2-20-9-13-24(14-10-20)34-16-15-32-26-6-4-3-5-25(26)30-28(32)22-17-27(33)31(19-22)18-21-7-11-23(29)12-8-21/h3-14,22H,2,15-19H2,1H3

InChI Key

TZUJYWAFPMNJBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F

Origin of Product

United States

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